molecular formula C15H20N2O2 B3833554 2-(acetylamino)-N-cyclohexylbenzamide

2-(acetylamino)-N-cyclohexylbenzamide

Cat. No.: B3833554
M. Wt: 260.33 g/mol
InChI Key: BHQPXOIJFFWOPG-UHFFFAOYSA-N
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Description

2-(Acetylamino)-N-cyclohexylbenzamide is a chemical compound offered for research and development purposes. It features a benzamide core structure, a motif frequently investigated in medicinal chemistry for its potential biological activity. Benzamide derivatives are commonly explored in scientific research for their various pharmacological properties . The molecular structure of this compound integrates an acetamido group on the benzene ring and an N-cyclohexylcarboxamide moiety. The cyclohexyl group can influence the molecule's overall conformation and lipophilicity, which are critical parameters in drug discovery for affecting absorption and bioavailability. Researchers are studying this compound and its analogs to understand their potential interactions with biological targets. Related compounds in this class are being investigated for their activity on channels and transporters . This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming the compound's identity and purity and for the safe handling and disposal of this material.

Properties

IUPAC Name

2-acetamido-N-cyclohexylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11(18)16-14-10-6-5-9-13(14)15(19)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQPXOIJFFWOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(acetylamino)-N-cyclohexylbenzamide typically involves the acylation of N-cyclohexylbenzamide with acetic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The general reaction scheme is as follows:

  • N-cyclohexylbenzamide + Acetic Anhydride → this compound + Acetic Acid

The reaction is conducted under mild conditions, typically at room temperature, and the product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(acetylamino)-N-cyclohexylbenzamide can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding N-oxide derivatives.
  • Reduction : Reduction of the amide group can lead to the formation of amines.
  • Substitution : The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
  • Substitution : Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
  • Oxidation : N-oxide derivatives.
  • Reduction : Corresponding amines.
  • Substitution : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(acetylamino)-N-cyclohexylbenzamide has several applications in scientific research:

  • Chemistry : It is used as an intermediate in the synthesis of more complex organic molecules.
  • Biology : The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
  • Medicine : Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
  • Industry : It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-N-cyclohexylbenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The acetylamino group may play a role in binding to these targets, while the cyclohexyl group provides structural stability and enhances the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs differ in substituents on the benzamide core, influencing physicochemical properties and bioactivity:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key References
2-(Acetylamino)-N-cyclohexylbenzamide Acetylamino at 2-position, cyclohexylamide C₁₅H₂₀N₂O₂ 260.33 (calculated) N/A
N-Cyclohexyl-2-(2-naphthylacetamido)benzamide Naphthylacetyl group at 2-position C₂₅H₂₇N₂O₂ 397.49
2-{[(2-Bromo-4-methylphenoxy)acetyl]amino}-N-cyclohexylbenzamide Bromo-methylphenoxyacetyl group at 2-position C₂₂H₂₅BrN₂O₃ 445.35
2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide Chlorophenylamino group, acetamide linkage C₁₄H₁₉ClN₂O 266.77

Key Observations :

  • Lipophilicity : The naphthyl-substituted analog () exhibits higher molecular weight and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .
  • Synthetic Accessibility: The acetylamino group in the parent compound simplifies synthesis compared to bulkier substituents (e.g., naphthyl or bromophenoxy), as seen in higher yields (70–79%) for related 2-aminobenzamides () .

Pharmacological and Biochemical Profiles

  • N-Cyclohexyl-2-(naphthylacetamido)benzamide (): Shows affinity for hydrophobic binding pockets in enzymes, analogous to kinase inhibitors .
  • 2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide (): Structural similarity to histamine receptor modulators, with chlorine enhancing target selectivity .
  • Safety Considerations : Cyclohexyl-containing compounds (e.g., Bisolvon in ) are historically used as mucolytics, suggesting low acute toxicity but possible cyclohexylamine-related metabolic concerns .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(acetylamino)-N-cyclohexylbenzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via acylation of N-cyclohexylbenzamide with acetyl chloride under anhydrous conditions. Key parameters include:

  • Reaction Setup : Use a Schlenk line to exclude moisture and oxygen.
  • Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., over-acetylation).
  • Base Selection : Triethylamine (1.5 eq) effectively scavenges HCl, improving yield (75–85%).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves ≥95% purity. Validate reaction progress via TLC (Rf ~0.3 in 1:3 EtOAc/hexane) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (DMSO-d6) confirms acetamido (δ 2.05 ppm, singlet) and cyclohexyl protons (δ 1.2–1.8 ppm, multiplet). ¹³C NMR identifies carbonyl signals (δ 168–170 ppm).
  • FT-IR : Amide I (C=O stretch at 1650 cm⁻¹) and amide II (N–H bend at 1550 cm⁻¹) bands validate functional groups.
  • HPLC : Use a C18 column (70:30 acetonitrile/water) with UV detection (254 nm) to assess purity (>98%).
  • DSC : Melting point consistency (±2°C deviation) confirms crystallinity .

Q. What safety protocols are essential for laboratory handling?

  • Methodological Answer :

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Storage : Airtight containers at 2–8°C with desiccant to prevent hydrolysis.
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA Class D).
  • Toxicity Mitigation : Acute oral LD50 (rat: 1200 mg/kg) warrants cautious handling. For exposure, rinse eyes with saline and decontaminate skin with soap/water .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in nucleophilic acyl substitution?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing acetamido group increases carbonyl electrophilicity, accelerating aminolysis by 40% (kinetic studies, pseudo-first-order k = 0.15 min⁻¹ for aniline).
  • Steric Effects : Cyclohexyl substituents reduce reaction rates with bulky nucleophiles (e.g., tert-butylamine: k = 0.08 min⁻¹).
  • Solvent Optimization : Polar aprotic solvents (DMF) stabilize transition states, improving yields by 20% vs THF .

Q. What experimental strategies validate kinase inhibition potential in cancer research?

  • Methodological Answer :

  • Kinase Profiling : Screen 50+ kinases (e.g., EGFR, VEGFR2) using radiometric ³³P-ATP assays.
  • Dose-Response Analysis : Determine IC50 (0.1–100 μM range) via MTT assays (72h incubation).
  • Cellular Validation : Use CETSA to confirm target engagement (5°C thermal stabilization of EGFR at 10 μM).
  • 3D Models : Assess anti-proliferative effects in HCT116 spheroids (IC50 <5 μM) with Annexin V/PI apoptosis assays .

Q. How can structural optimization enhance blood-brain barrier (BBB) permeability without compromising target affinity?

  • Methodological Answer :

  • Lipophilicity Adjustment : Replace cyclohexyl with tert-butyl (ClogP reduction from 3.2 to 2.8).
  • Hydrogen Bond Donors : Introduce hydroxyl groups (position 4) to facilitate transporter-mediated uptake.
  • Permeability Assays : Use PAMPA-BBB (Pe >4.0×10⁻⁶ cm/s) and MDCK-MDR1 monolayers.
  • Computational Validation : Molecular docking (Glide XP, ΔG < -8 kcal/mol) and SPR (KD <100 nM) .

Q. How should discrepancies between in vitro and in vivo bioactivity data be resolved?

  • Methodological Answer :

  • Metabolite Identification : LC-MS/MS detects hepatic oxidation products (e.g., hydroxylated derivatives).
  • Protein Binding Analysis : Ultrafiltration quantifies free fraction (<5% unbound in plasma).
  • PBPK Modeling : Predicts in vivo exposure (AUC0-24h) using in vitro clearance data.
  • Transgenic Models : Humanized CYP450 mice show 2.3-fold higher bioavailability vs wild-type .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(acetylamino)-N-cyclohexylbenzamide
Reactant of Route 2
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2-(acetylamino)-N-cyclohexylbenzamide

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